molecular formula C20H25N5O4S B2821045 2-[7-(2,2-dimethylpropyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide CAS No. 896677-42-2

2-[7-(2,2-dimethylpropyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide

Cat. No. B2821045
CAS RN: 896677-42-2
M. Wt: 431.51
InChI Key: QJOQWXLMMZBORZ-UHFFFAOYSA-N
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Description

2-[7-(2,2-dimethylpropyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C20H25N5O4S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality 2-[7-(2,2-dimethylpropyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[7-(2,2-dimethylpropyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structures and Molecular Interactions

Studies on compounds with similar structures, such as 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, reveal their folded conformation and the inclination of the pyrimidine ring to the benzene ring, highlighting their structural and molecular interaction properties. These interactions are crucial for understanding compound stability and potential binding mechanisms in biological systems (Subasri et al., 2017). Similar investigations into the crystal structures of related compounds further detail their molecular conformations and intermolecular hydrogen bonding, contributing to a foundation for designing compounds with targeted biological activities (Subasri et al., 2016).

Anticancer Activity

Research into 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, which share a similar structure, demonstrates potent and selective cytotoxic effects against leukemia cell lines. This insight is significant for the development of new anticancer agents, showcasing the therapeutic potential of compounds with this structural framework (Horishny et al., 2021).

Molecular Docking and Drug Design

Compounds within this structural class, including those used for imaging the translocator protein (18 kDa) with PET, illustrate the application of these molecules in neuroinflammation and neurodegenerative disease research. The design and synthesis processes, alongside biological evaluation, are crucial for advancing diagnostic tools and treatments (Dollé et al., 2008).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of novel compounds, such as those derived from 2-(methylsulfanyl)-6-(furan-2-yl)-4(3H)-selenoxo-pyrimidine-5-carbonitrile, highlight the versatility and potential of these molecules in pharmacological applications. The creation of new derivatives and the assessment of their properties contribute to the discovery of compounds with beneficial biological activities (Alshahrani et al., 2018).

properties

IUPAC Name

2-[7-(2,2-dimethylpropyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4S/c1-20(2,3)9-13-22-16-15(18(27)25(5)19(28)24(16)4)17(23-13)30-11-14(26)21-10-12-7-6-8-29-12/h6-8H,9-11H2,1-5H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOQWXLMMZBORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NC2=C(C(=N1)SCC(=O)NCC3=CC=CO3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[7-(2,2-dimethylpropyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide

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